3,6-Dibromo-8-methylquinolin-4-amine
Description
Properties
CAS No. |
1209640-19-6 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.996 |
IUPAC Name |
3,6-dibromo-8-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3,(H2,13,14) |
InChI Key |
WXAMTSZWWWDCFA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Br)N |
Synonyms |
4-Amino-3,6-dibromo-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
3-Bromo-6-chloro-8-methylquinolin-4-amine (CAS 1208877-69-3)
- Key Differences : Replaces the bromine at position 6 with chlorine.
- This could influence binding affinity in kinase targets .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8)
- Synthesis: Produced via a one-step protocol (83% yield) using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline .
- Structural Features : A difluoromethylphenyl group replaces the methyl group at position 6.
- Crystallography: The HCl salt exhibits a 126.08° out-of-plane angle between quinoline and aniline rings, with disorder in the difluoromethyl group. This conformational flexibility may affect kinase binding compared to the rigid methyl group in the target compound .
6-Methoxyquinoline Derivatives (e.g., Quinine Analogs)
- Example : N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide.
- Impact: Methoxy groups at position 6 are electron-donating, increasing quinoline nitrogen basicity and improving aqueous solubility. This contrasts with bromine’s electron-withdrawing effects, which may enhance stability but reduce solubility .
Table 1: Key Properties of Selected Compounds
Crystallographic and Structural Insights
- Disorder in Halogenated Groups : Compound 8’s HCl salt shows disorder in the difluoromethyl group, suggesting dynamic packing arrangements. The target compound’s methyl group at position 8 may promote more stable crystal packing due to reduced steric clashes .
- Out-of-Plane Angles: The 126° angle in Compound 8 highlights the flexibility of the 4-anilinoquinoline scaffold, which could be less pronounced in the target compound due to its symmetric bromine substitutions .
Preparation Methods
Synthetic Steps:
-
Cyclization :
React 4-bromo-2-methylaniline with ethyl propiolate under acidic conditions to form 8-methylquinolin-4-ol. This step mirrors methodologies described in patent CN106432073B, where ethyl propiolate and substituted anilines yield quinoline intermediates. -
Bromination :
Subject 8-methylquinolin-4-ol to bromination using phosphorus tribromide (PBr₃) or bromine in acetic acid. The methyl group at position 8 may direct electrophilic substitution to positions 3 and 6.Yield: ~60–70% (based on bromination of similar quinolines).
-
Amination :
Convert the hydroxyl group at position 4 to an amine via a Curtius rearrangement or Hofmann degradation. For example, treating the hydroxyl derivative with phosphoryl chloride (POCl₃) to form a chloro intermediate, followed by ammonia substitution:
Total Yield : ~22–34% (cumulative).
An alternative route involves brominating a pre-formed 8-methylquinolin-4-amine. This method prioritizes early introduction of the amine group but risks functional group incompatibility.
Procedure:
-
Synthesis of 8-Methylquinolin-4-amine :
Starting from 2-methylaniline, perform Skraup cyclization with glycerol and sulfuric acid to yield 8-methylquinoline. Nitration at position 4 followed by reduction (e.g., H₂/Pd-C) produces 8-methylquinolin-4-amine. -
Regioselective Bromination :
Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to brominate positions 3 and 6. The methyl group at position 8 may sterically hinder bromination at adjacent sites, favoring distal positions.
Advantages : Fewer steps, higher atom economy.
Challenges : Risk of over-bromination or decomposition of the amine group under harsh conditions.
Multi-Step Functionalization of Halogenated Quinolines
Patent US3639405A highlights methods for synthesizing brominated quinoline carboxylic acids, which can be adapted for amine synthesis.
Pathway:
-
Synthesis of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic Acid :
Condense trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid in diphenyl ether at 180–200°C. -
Decarboxylation and Amination :
Heat the carboxylic acid derivative to induce decarboxylation, forming 6,8-dibromo-3-hydroxy-2-methylquinoline. Reduce the hydroxyl group to an amine via catalytic hydrogenation or Staudinger reaction.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Disadvantages | Total Yield |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | Cyclization, Bromination, Amination | High regioselectivity, established route | Multi-step, moderate yields | 22–34% |
| Direct Bromination | Bromination of pre-formed amine | Fewer steps, atom economy | Risk of side reactions, lower yields | 40–55% |
| Carboxylic Acid Pathway | Decarboxylation, Reduction | Utilizes stable intermediates | Low yields, harsh conditions | 30–45% |
Optimization and Mechanistic Insights
-
Bromination Catalysts : Lewis acids like FeBr₃ improve regioselectivity in electrophilic substitutions.
-
Protecting Groups : Acetylation of the amine prior to bromination prevents undesired reactions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NBS reactivity for controlled bromination .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dibromo-8-methylquinolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination and substitution reactions on a quinolin-4-amine scaffold. Heating under reflux with brominating agents (e.g., NBS or Br₂ in controlled solvents like DCM or acetic acid) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product. For example, analogous quinoline derivatives achieved yields >70% using similar protocols .
- Key Variables : Temperature control (60–100°C), stoichiometric ratios of bromine sources, and inert atmospheres to prevent side reactions.
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct aromatic protons (δ 7.2–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm). Bromine substituents cause deshielding and splitting patterns .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 315–320 (M⁺ for C₁₀H₈Br₂N₂) and isotopic patterns characteristic of bromine (1:2:1 ratio for two Br atoms) .
- IR : N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and halogenated nature. Stability tests in aqueous buffers (pH 7.4) show degradation under prolonged light exposure, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases or receptors), and what structural features drive activity?
- Methodological Answer : The bromine atoms and methyl group enhance lipophilicity, improving membrane permeability. Docking studies (AutoDock Vina) suggest the quinoline core binds to ATP pockets in kinases via π-π stacking. Analogous compounds (e.g., 6-bromo-N-phenylquinolin-4-amine) inhibit kinases with IC₅₀ < 1 µM .
- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) using recombinant kinases .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (Gaussian 09, B3LYP/6-31G*) model charge distribution, identifying C-3 and C-6 as electrophilic sites. Fukui indices predict regioselectivity for SNAr reactions with amines or thiols .
- Experimental Correlation : Reactivity trends align with computed data, e.g., faster substitution at C-6 due to lower activation energy .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (liver microsomes). Poor in vivo efficacy may stem from rapid glucuronidation .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites. For example, 8-methyl group oxidation could reduce target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
